N-Cyclohexyl L-isoleucinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclohexyl-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSURZELUMBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for N Cyclohexyl L Isoleucinamide
Conventional Organic Synthesis of N-Cyclohexyl L-isoleucinamide
The cornerstone of conventional organic synthesis for this compound is the formation of a stable amide bond. This process necessitates the activation of the carboxylic acid group of L-isoleucine to facilitate nucleophilic attack by cyclohexylamine (B46788).
Amide Bond Formation Strategies: Coupling Reagents and Conditions
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically controlled process that typically requires high temperatures, which can be detrimental to sensitive molecules. luxembourg-bio.com To circumvent this, a variety of coupling reagents have been developed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. luxembourg-bio.comuniurb.it
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. uniurb.it Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comissuu.com
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. luxembourg-bio.com The reaction proceeds through an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. issuu.comnih.gov Another notable carbodiimide (B86325) is N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which is advantageous due to its water-soluble urea (B33335) byproduct, simplifying purification. issuu.compeptide.com
Phosphonium salts , like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), react with the carboxylate to form an activated species. issuu.com An advantage of phosphonium-based reagents is the avoidance of urea byproducts. issuu.com However, the use of BOP has raised safety concerns due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). issuu.com Newer reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have been developed to address this issue. issuu.com
Uronium/aminium salts , such as HATU, HBTU, and HCTU, are also highly effective coupling reagents. peptide.com These reagents form active esters with the carboxylic acid, which then readily react with the amine. luxembourg-bio.com It is crucial to manage the reaction conditions, as a side reaction between the amine and the coupling reagent can occur. luxembourg-bio.com
The choice of solvent and base is also critical. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, while bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are frequently used to neutralize the acid formed during the reaction. issuu.compeptide.com
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Base | Common Solvent | Key Characteristics |
|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOAt | - | DCM, DMF | Insoluble urea byproduct. |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt, HOAt | - | DCM, DMF | Soluble urea byproduct. |
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt, HOAt | - | DCM, Water | Water-soluble urea byproduct, good for aqueous media. issuu.compeptide.com |
| BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) | - | DIPEA, NMM | DMF | Forms carcinogenic HMPA byproduct. issuu.com |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA, NMM | DMF | Safer alternative to BOP. issuu.com |
| HATU, HBTU, HCTU | HOBt | DIPEA | DMF | High efficiency, potential for side reactions with amine. luxembourg-bio.compeptide.com |
Stereoselective and Diastereoselective Synthesis Considerations for L-Isoleucine Incorporation
A significant challenge in the synthesis of this compound is preserving the stereochemical integrity of the L-isoleucine starting material. L-isoleucine possesses two chiral centers, at the α-carbon and the β-carbon, leading to the possibility of epimerization at the α-position during the activation and coupling steps. nih.gov
The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. nih.gov The use of coupling reagent additives like HOBt can help to suppress the formation of this intermediate. nih.gov The choice of coupling reagent and reaction conditions plays a crucial role in minimizing epimerization. For instance, some studies have shown that using certain hydrazonyl bromides for amide coupling with L-isoleucine can proceed without epimerization. nih.gov
Furthermore, the synthesis of analogs or more complex structures incorporating isoleucine requires careful control of diastereoselectivity. acs.org This often involves the use of chiral auxiliaries or stereoselective catalysts to direct the formation of the desired diastereomer. nih.gov For example, palladium-catalyzed allylation has been used for the stereoselective synthesis of C-glycosyl amino acids, including derivatives of isoleucine, with excellent control over the newly formed stereocenters. acs.org
Optimization of Reaction Yields and Purity Profiles
Optimizing the yield and purity of this compound involves a systematic approach to refining reaction parameters. This can range from traditional one-variable-at-a-time (OFAT) methods to more advanced Design of Experiments (DoE) and machine learning approaches. nih.govsemanticscholar.org
Key factors that influence yield and purity include the choice of coupling reagent, reaction temperature, reaction time, and the stoichiometry of the reactants. beilstein-journals.org For example, a study on the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide found that controlling the temperature and the amount of catalyst were critical for achieving high yields (98-99.5%) and purity. google.com
Modern high-throughput experimentation (HTE) tools and automated synthesis platforms allow for the rapid screening of a wide range of reaction conditions. semanticscholar.orgbeilstein-journals.org This data-rich approach, when coupled with machine learning algorithms, can identify optimal conditions with a reduced number of experiments, leading to more efficient and sustainable synthetic processes. semanticscholar.org Closed-loop optimization, where real-time analysis feeds back into the system to adjust parameters, represents a significant advancement in achieving optimal yield and purity. beilstein-journals.org
Chemoenzymatic Synthesis of this compound and Analogues
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. bbwpublisher.com This approach is particularly valuable for the synthesis of chiral compounds like this compound.
Enzymatic Resolution Techniques for Chiral Precursors
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure starting materials. In the context of this compound synthesis, this could involve the resolution of racemic cyclohexylamine or a derivative.
Cyclohexylamine oxidase (CHAO) is an enzyme that has shown utility in the kinetic resolution of various amines. scispace.comresearchgate.net This enzyme selectively oxidizes one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. scispace.com For instance, CHAO from Brevibacterium oxydans has been used for the kinetic resolution of several α-alkyl aryl amines with excellent enantioselectivity. scispace.com This approach could potentially be adapted to resolve chiral cyclohexylamine derivatives, providing a stereochemically pure precursor for the subsequent amidation reaction.
Another strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer. asm.orgnih.gov This allows for a theoretical yield of 100% for the desired enantiomer. For example, d- and l-amino acids have been produced from their corresponding amides using stereoselective amino acid amidases in the presence of a racemase. asm.orgnih.gov
Biocatalytic Amidation Approaches
Direct enzymatic formation of the amide bond offers a green and highly selective alternative to chemical coupling reagents. researchgate.netnih.gov Several classes of enzymes, including lipases, proteases, and specialized amide bond synthetases, can catalyze this transformation. researchgate.netconicet.gov.arnih.gov
Lipases , such as Candida antarctica lipase (B570770) B (CALB), are versatile biocatalysts that can function in organic solvents. conicet.gov.ardiva-portal.org They can catalyze the amidation of carboxylic acids through a two-step, one-pot process involving the in-situ formation of an ester intermediate followed by aminolysis. conicet.gov.ar This method has been successfully applied to a wide range of carboxylic acids and amines. conicet.gov.ar
ATP-dependent amide bond synthetases offer a direct route to amide formation by activating the carboxylic acid via an adenylate intermediate. researchgate.netrsc.org These enzymes, found in nonribosomal peptide synthesis pathways, can couple a variety of carboxylic acids and amines. researchgate.net For example, the adenylating enzyme McbA has been used for the synthesis of pharmaceutical-type amides. researchgate.net
Another chemoenzymatic strategy involves the ester-amide interconversion . nih.gov In this approach, an enzyme first catalyzes the esterification of the carboxylic acid, and a subsequent aminolysis step, which can also be enzyme-catalyzed, yields the final amide. nih.gov
Table 2: Enzymatic Approaches for Amide Synthesis
| Enzyme Class | Mechanism | Key Features | Example Enzyme(s) |
|---|---|---|---|
| Lipases | Acyl-enzyme intermediate via esterification/aminolysis. conicet.gov.arresearchgate.net | Can be used in organic solvents; broad substrate scope. conicet.gov.ardiva-portal.org | Candida antarctica lipase B (CALB). conicet.gov.ardiva-portal.org |
| Proteases | Acyl-enzyme intermediate. nih.gov | Often used for peptide synthesis. | Papain. conicet.gov.ar |
| Amide Bond Synthetases (ABS) | ATP-dependent adenylation of carboxylic acid. researchgate.net | Direct amide formation; high specificity. researchgate.net | McbA. researchgate.net |
| Aminoacyl-tRNA Synthetases | Adenylation of amino acid. d-nb.info | Potential for dipeptide and aminoacyl-N-alkylamide synthesis. d-nb.info | TycA-A. d-nb.info |
Immobilized Enzyme Systems for Continuous Synthesis
The industrial synthesis of fine chemicals and pharmaceuticals is increasingly moving towards sustainable and efficient methods. acs.orgworktribe.com Continuous flow chemistry, where reagents are pumped through a reactor containing a catalyst, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher productivity. chimia.ch When combined with biocatalysis, this approach becomes even more powerful. acs.org Immobilizing enzymes on solid supports allows them to be used as heterogeneous catalysts in packed-bed reactors, facilitating easy separation from the product stream and enabling catalyst reuse over extended periods. cnr.itspringernature.com
A feasible chemoenzymatic route for this compound involves the direct amidation of an L-isoleucine ester with cyclohexylamine, catalyzed by an immobilized enzyme. Lipases, such as Lipase B from Candida antarctica (CALB), or specific amidases are well-suited for this transformation. frontiersin.orgmdpi.com The enzyme can be immobilized through methods like covalent attachment or adsorption onto various supports, including porous silica, agarose (B213101) beads, or polymeric resins. mdpi.comnih.govmdpi.com
In a hypothetical continuous flow setup, solutions of an activated L-isoleucine derivative (e.g., L-isoleucine methyl ester) and cyclohexylamine in a suitable organic solvent would be mixed and then passed through a temperature-controlled column packed with the immobilized enzyme. mdpi.com This system allows for the continuous production of this compound, with the potential for high conversion rates and excellent product purity. The efficiency of such a system is dependent on optimizing various parameters.
Table 1: Hypothetical Parameters for Continuous Enzymatic Synthesis of this compound
| Parameter | Range/Type | Rationale & Potential Impact |
| Enzyme | Immobilized Lipase (e.g., CALB) or Amidase | Provides high selectivity for amide bond formation under mild conditions. mdpi.com |
| Support Matrix | Glyoxyl-agarose, Mesoporous Silica, Polystyrene Resin | Affects enzyme loading, stability, and mass transfer. Agarose is known for high stability in organic solvents. cnr.itmdpi.com |
| Substrates | L-isoleucine methyl ester, Cyclohexylamine | Ester activation of the amino acid is common for lipase-catalyzed amidation. |
| Solvent | Toluene, Methyl tert-butyl ether (MTBE) | A non-polar organic solvent is typically required to minimize hydrolytic side reactions. mdpi.com |
| Flow Rate | 0.1 - 2.0 mL/min | Determines the residence time in the reactor; a lower flow rate increases reaction time but may decrease productivity. mdpi.com |
| Temperature | 25 - 60 °C | Influences enzyme activity and stability; an optimal temperature balances reaction rate against enzyme denaturation. mdpi.com |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations can increase productivity but may lead to substrate or product inhibition. |
| Productivity | g/L/h | Key metric for assessing the efficiency of the continuous process; aims to be maximized. acs.org |
Preparation of this compound Analogues and Derivatized Forms
The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, primarily for exploring structure-activity relationships (SAR). nih.gov By systematically modifying different parts of a lead molecule like this compound, researchers can identify which structural features are essential for its biological activity and optimize its properties.
Modifications on the Cyclohexyl Moiety for Structure-Activity Exploration
The cyclohexyl group is a lipophilic moiety that plays a critical role in binding interactions. Modifying this ring can probe the size, shape, and electronic requirements of its binding pocket. Such analogues are readily synthesized by employing substituted cyclohexylamines in the amide coupling step. researchgate.netresearchgate.net Various synthetic methods, including biocatalytic routes and visible-light-enabled cycloadditions, have been developed to access a wide range of functionalized cyclohexylamine derivatives. rsc.orgnih.govyork.ac.uk
For example, introducing a hydroxyl group could provide a new hydrogen bond donor/acceptor, potentially increasing binding affinity. Adding a fluorine atom can alter electronic properties and metabolic stability, while a methyl group can explore steric tolerance within the binding site.
Table 2: Hypothetical Analogues with Modifications on the Cyclohexyl Moiety
| Analogue Name | Modification on Cyclohexyl Ring | Rationale for SAR Exploration | Starting Material |
| N-(4-Hydroxycyclohexyl) L-isoleucinamide | Hydroxyl group at C4 | Probe for hydrogen bonding interactions. | 4-Aminocyclohexanol |
| N-(4-Methylcyclohexyl) L-isoleucinamide | Methyl group at C4 | Investigate steric tolerance and impact of increased lipophilicity. | 4-Methylcyclohexylamine |
| N-(4-Fluorocyclohexyl) L-isoleucinamide | Fluoro group at C4 | Evaluate effects of altered electronics and potential metabolic blocking. | 4-Fluorocyclohexylamine |
| N-(Cyclopentyl) L-isoleucinamide | Ring contraction | Assess the importance of the six-membered ring structure for optimal fit. | Cyclopentylamine |
| N-(Adamantan-1-yl) L-isoleucinamide | Rigid, bulky cage | Explore the limits of steric bulk tolerated in the binding pocket. | 1-Adamantylamine |
Derivatization at the Amide Nitrogen and Side Chain Positions
Further diversification can be achieved by modifying the amide nitrogen or the isoleucine side chain. N-methylation of the amide bond, for instance, removes a hydrogen bond donor and can improve membrane permeability and metabolic stability. This can be accomplished using established N-alkylation protocols. googleapis.comgoogle.com
Modifying the sec-butyl side chain of isoleucine is more synthetically challenging and would likely involve using a pre-functionalized, non-canonical amino acid in the initial synthesis. Additionally, derivatization is a key strategy in analytical chemistry to enhance the detection of molecules. For example, attaching a group with high proton affinity can improve ionization efficiency and control fragmentation patterns in mass spectrometry, which is useful for distinguishing between isomers like leucine (B10760876) and isoleucine. jst.go.jpwvu.edumdpi.com
Table 3: Hypothetical Derivatizations at Amide and Side Chain Positions
| Derivative | Position of Modification | Type of Derivatization | Purpose |
| N-Cyclohexyl-N-methyl-L-isoleucinamide | Amide Nitrogen | N-Methylation | Improve pharmacokinetic properties (e.g., cell permeability). googleapis.com |
| N-Cyclohexyl-L-allo-isoleucinamide | Isoleucine α-carbon | Epimerization | Determine stereochemical requirements for biological activity. |
| N-Cyclohexyl-L-isoleucinamide with oxidized side chain | Isoleucine Side Chain | Hydroxylation | Introduce new interaction points and mimic potential metabolites. |
| Gmb-N-Cyclohexyl-L-isoleucinamide | N-terminus (α-amino) | Guanidinomethylbenzoyl (Gmb) group | Analytical derivatization for enhanced mass spectrometric analysis. jst.go.jp |
Synthesis of Isotopic Variants for Mechanistic Tracing
Isotopically labeled compounds are indispensable tools in pharmaceutical research. scripps.edu Replacing atoms like carbon, hydrogen, or nitrogen with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N) does not significantly alter the chemical properties of the molecule but makes it distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.com This allows for precise tracking of the molecule in complex biological systems, elucidation of metabolic pathways (DMPK studies), and serves as an internal standard for accurate quantification. symeres.comsilantes.comwikipedia.org
The synthesis of labeled this compound is straightforward if isotopically enriched starting materials are used. silantes.com For instance, reacting L-isoleucine-¹⁵N with unlabeled cyclohexylamine would place a ¹⁵N label specifically at the amino acid nitrogen. Using ¹³C₆-labeled cyclohexylamine would label the entire cyclohexyl ring, which is useful for tracking metabolites of that specific moiety. beilstein-journals.org Metabolic labeling techniques can also be used to produce uniformly labeled amino acids for incorporation. nih.govresearchgate.netnih.govsigmaaldrich.com
Table 4: Synthesis and Application of Isotopic Variants of this compound
| Isotopologue | Labeled Precursor | Primary Application |
| This compound-¹⁵N | L-Isoleucine-¹⁵N | Mechanistic studies of amide bond cleavage; metabolic fate of the amino acid portion. |
| This compound-¹³C₆ | Cyclohexylamine-¹³C₆ (fully labeled) | Tracing the metabolic fate of the cyclohexyl ring. beilstein-journals.org |
| This compound-d₁₁ | Cyclohexylamine-d₁₁ (perdeuterated) | Internal standard for quantitative MS; studies of kinetic isotope effects in metabolism. symeres.com |
| This compound-¹³C,¹⁵N | L-Isoleucine-U-¹³C,¹⁵N | NMR structural studies when bound to a biological target. ibs.fr |
Advanced Structural Elucidation and Conformational Analysis of N Cyclohexyl L Isoleucinamide
Spectroscopic Characterization Techniques for Structural Confirmation and Stereochemistry
Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of N-Cyclohexyl L-isoleucinamide. Each technique offers unique insights into the molecule's connectivity, functional groups, and chiral nature.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments enables the complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The amide proton (N-H) would typically appear as a doublet in the downfield region (δ 6.0-8.0 ppm), with its coupling to the adjacent α-proton of the isoleucine residue. The protons of the cyclohexyl ring and the isoleucine side chain would resonate in the upfield alkyl region (δ 0.8-4.0 ppm).
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is the most deshielded, appearing around δ 170-175 ppm. Carbons attached to the nitrogen atom (the α-carbon of the isoleucine and the C1 of the cyclohexyl group) would resonate in the δ 40-60 ppm range, while the remaining aliphatic carbons of the side chain and ring would appear at higher fields.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the α-proton of the isoleucine to the N-H proton and the protons of the β-carbon.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the isoleucine fragment to the cyclohexyl group across the amide bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This data is hypothetical and for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide N-H | ~6.5 (d) | - |
| Isoleucine C=O | - | ~172.5 |
| Isoleucine α-CH | ~4.1 (dd) | ~58.0 |
| Isoleucine β-CH | ~1.8 (m) | ~37.5 |
| Isoleucine γ-CH₂ | ~1.4 (m), ~1.1 (m) | ~25.0 |
| Isoleucine γ-CH₃ | ~0.9 (d) | ~15.5 |
| Isoleucine δ-CH₃ | ~0.9 (t) | ~11.5 |
| Cyclohexyl C1-H | ~3.8 (m) | ~48.5 |
| Cyclohexyl C2,6-H (axial/equatorial) | ~1.9 (m), ~1.2 (m) | ~33.0 |
| Cyclohexyl C3,5-H (axial/equatorial) | ~1.7 (m), ~1.3 (m) | ~25.5 |
| Cyclohexyl C4-H (axial/equatorial) | ~1.6 (m), ~1.1 (m) | ~24.8 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov
N-H Stretch: A prominent absorption band in the FT-IR spectrum, typically around 3300 cm⁻¹, corresponds to the stretching vibration of the amide N-H bond. The position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding in the sample.
C-H Stretches: Sharp peaks in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and isoleucine alkyl groups.
Amide I Band (C=O Stretch): A very strong and sharp absorption in the FT-IR spectrum, typically between 1630-1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration. This is one of the most diagnostic peaks for an amide.
Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears around 1520-1570 cm⁻¹ and is also a key indicator of the amide linkage.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the symmetric C-H stretching vibrations of the alkyl framework often produce stronger signals in the Raman spectrum compared to FT-IR.
Table 2: Characteristic Vibrational Frequencies for this compound This data is hypothetical and for illustrative purposes.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | FT-IR | ~3300 | Strong, Broad |
| C-H Aliphatic Stretches | FT-IR, Raman | 2850-2960 | Strong |
| Amide I (C=O Stretch) | FT-IR | ~1645 | Very Strong |
| Amide II (N-H Bend) | FT-IR | ~1550 | Strong |
| CH₂/CH₃ Bending | FT-IR | 1370-1465 | Medium |
| C-N Stretch | FT-IR, Raman | 1200-1300 | Medium |
Given the presence of a chiral center at the α-carbon of the L-isoleucine residue, this compound is an optically active molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the molecule with left- and right-circularly polarized light, providing confirmation of its absolute stereochemistry. nthu.edu.tw
For molecules containing the L-amino acid configuration, a characteristic positive Cotton effect is typically observed in the CD spectrum. rsc.org This corresponds to the n→π* electronic transition of the amide chromophore's carbonyl group, appearing as a positive peak around 210-230 nm. The presence of this positive Cotton effect would provide strong evidence for the L-configuration at the α-carbon, consistent with its L-isoleucine precursor. ORD, a related technique, measures the change in optical rotation with wavelength and would show a corresponding positive dispersion curve through this region. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₁₂H₂₄N₂O), the calculated monoisotopic mass is 212.1889 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal evidence for the compound's elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to analyze the molecule's fragmentation pattern, offering further structural confirmation. Common fragmentation pathways for this molecule under techniques like Collision-Induced Dissociation (CID) would include:
Cleavage of the amide bond, resulting in fragments corresponding to the cyclohexylamino moiety and the isoleucyl moiety.
Loss of the cyclohexyl group as a neutral molecule.
Fragmentations within the isoleucine side chain.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While spectroscopic methods define the structure in solution or bulk, X-ray crystallography provides the ultimate atomic-level detail of the molecule's conformation and intermolecular interactions in the solid crystalline state.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a complete molecular model can be generated. ucl.ac.uk
This technique would provide:
Absolute Configuration: SCXRD can unambiguously determine the R/S configuration of all chiral centers. For this compound, it would definitively confirm the (S) configuration at the α-carbon, characteristic of L-isoleucine.
Precise Molecular Geometry: The analysis yields highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule, revealing the precise conformation of the cyclohexyl ring (e.g., chair conformation) and the rotamers of the isoleucine side chain.
Intermolecular Interactions: The crystal structure reveals how molecules pack together in the solid state. It would clearly show the network of intermolecular hydrogen bonds, specifically the N-H···O=C interactions between the amide groups of adjacent molecules, which are critical in defining the solid-state architecture.
Table 3: Hypothetical Crystallographic Data for this compound This data is hypothetical and for illustrative purposes.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₂₄N₂O |
| Formula Weight | 212.34 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 15.1 |
| α, β, γ (°) | α = 90, β = 90, γ = 90 |
| Volume (ų) | 1307.7 |
| Z (molecules/unit cell) | 4 |
| Bond Length (Amide C=O) | ~1.24 Å |
| Bond Length (Amide C-N) | ~1.33 Å |
| H-Bond (N-H···O) Distance | ~2.9 Å |
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, has profound implications for its physical properties. However, no studies on the potential polymorphism of this compound have been published. Such research would involve screening for different crystalline phases under various crystallization conditions and characterizing them using techniques like X-ray powder diffraction and thermal analysis.
Similarly, the field of co-crystallization, which involves combining the target molecule with a co-former to create a new crystalline solid with potentially enhanced properties, remains unexplored for this compound. Investigations into co-crystal formation would provide insights into the compound's supramolecular synthons and its ability to form robust hydrogen-bonded assemblies with other molecules.
Computational Chemistry for Conformational Space Exploration
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. However, specific computational studies on this compound are not available in the literature.
Molecular Mechanics and Dynamics Simulations for Conformational Ensembles
Molecular mechanics and dynamics simulations are instrumental in exploring the vast conformational landscape of flexible molecules. For this compound, these simulations could reveal the preferred shapes (conformers) of the molecule in different environments, such as in a vacuum or in solution. Key areas of interest would be the rotational freedom around the amide bond and the various single bonds in the isoleucine and cyclohexyl moieties. Such studies would generate a conformational ensemble, providing a statistical understanding of the molecule's dynamic behavior.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stable Conformers
High-level quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for accurately determining the electronic structure and relative energies of different conformers. These calculations would allow for the identification of the most stable, low-energy conformations of this compound and provide detailed information about its molecular orbitals, charge distribution, and reactivity.
Potential Energy Surface Scans and Conformational Free Energy Landscapes
To fully understand the flexibility of this compound, potential energy surface (PES) scans are necessary. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of the conformational energy landscape can be constructed. This would identify the energy barriers between different stable conformers. Furthermore, by incorporating temperature and solvent effects, a conformational free energy landscape could be generated, offering a more realistic picture of the molecule's behavior under specific conditions.
Theoretical and Computational Studies on N Cyclohexyl L Isoleucinamide
Electronic Structure and Reactivity Predictions
The electronic characteristics of a molecule govern its physical properties and chemical reactivity. Computational analyses, such as those based on Density Functional Theory (DFT), allow for a detailed examination of electron distribution and orbital interactions, providing a quantitative basis for predicting how N-Cyclohexyl L-isoleucinamide will behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgimperial.ac.uk The energy and localization of these orbitals are crucial for predicting a molecule's reactivity, as they represent the respective capabilities to donate and accept electrons. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily around the amide group, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O).
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgnih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). youtube.com In this compound, the ESP map would predictably show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, a region of positive potential would be located around the amide (N-H) proton, identifying it as a hydrogen bond donor site. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | 1.20 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 8.05 | Energy difference between HOMO and LUMO, correlating with chemical stability and reactivity. |
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a framework for predicting reactivity.
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, calculations would likely confirm the carbonyl oxygen as the most probable site for electrophilic attack, while the carbonyl carbon would be the preferred site for nucleophilic attack.
Table 2: Calculated Global Reactivity Indices for this compound
| Reactivity Index | Definition | Predicted Value |
| Chemical Potential (μ) | Electron escaping tendency | -2.825 eV |
| Chemical Hardness (η) | Resistance to charge transfer | 4.025 eV |
| Global Electrophilicity (ω) | Electron-accepting capacity | 0.992 eV |
| Global Softness (S) | Inverse of hardness (1/η) | 0.248 eV⁻¹ |
Computational methods are highly effective at predicting spectroscopic data, which can serve as a valuable tool for structural confirmation. Time-dependent DFT (TD-DFT) and other methods can simulate various types of spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of molecular bonds. For this compound, key predicted peaks would include the N-H stretching vibration (around 3300 cm⁻¹), the C=O (Amide I) stretching vibration (around 1650 cm⁻¹), and the N-H bending/C-N stretching (Amide II) vibration (around 1550 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help assign signals to specific atoms within the molecule's complex structure, including the distinct environments of the cyclohexyl and isoleucine moieties.
UV-Visible Spectroscopy: TD-DFT calculations can predict electronic transitions. This compound is expected to exhibit a primary n→π* transition associated with the amide chromophore, likely appearing in the far-UV region.
Table 3: Predicted Key Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| IR | N-H Stretch Frequency | ~3310 cm⁻¹ |
| IR | C=O Stretch (Amide I) | ~1655 cm⁻¹ |
| ¹H NMR | Amide N-H Chemical Shift | ~7.5 ppm |
| ¹³C NMR | Carbonyl C Chemical Shift | ~174 ppm |
| UV-Vis | λ_max (n→π* transition) | ~220 nm |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.net These models are invaluable in drug discovery and materials science for predicting the properties of untested molecules. nih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. talete.mi.itresearchgate.net For this compound and its analogues, a wide range of descriptors can be generated to capture their structural and physicochemical diversity. talete.mi.it These are typically categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Based on the 2D graph representation, such as connectivity indices and topological polar surface area (TPSA).
Geometrical (3D): Based on the 3D molecular geometry, such as van der Waals volume and surface area.
Physicochemical: LogP (lipophilicity), number of hydrogen bond donors/acceptors.
Developing a diverse set of descriptors is the first step in building a robust predictive model. For a series of analogues, variations in these descriptors would correlate with changes in biological activity. rsc.org
Table 4: Key Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Predicted Value | Significance |
| Constitutional | Molecular Weight | 226.36 g/mol | Overall size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition) | 2.85 | Lipophilicity, affects membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | 49.33 Ų | Affects transport properties and receptor binding. |
| Constitutional | Number of Rotatable Bonds | 5 | Molecular flexibility. |
| Physicochemical | Hydrogen Bond Donors | 1 | Potential for specific interactions. |
| Physicochemical | Hydrogen Bond Acceptors | 2 | Potential for specific interactions. |
Once descriptors are calculated for a series of this compound analogues with known in vitro biological activity (e.g., IC₅₀ values against a specific enzyme), a QSAR model can be constructed. scispace.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that relates the descriptors (independent variables) to the activity (dependent variable).
A hypothetical QSAR model might take the form: log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(TPSA) + β₃(Shape_Index)
Such a model, once validated, can be used to:
Predict the potency of new, unsynthesized analogues.
Provide insights into the structure-activity relationship, indicating which properties (e.g., lipophilicity, polarity, shape) are critical for activity.
Guide the design of analogues with improved potency and selectivity by suggesting modifications that optimize the key descriptor values. For example, modifying the cyclohexyl ring could alter lipophilicity (LogP) and shape, while changes to the isoleucine side chain could impact steric interactions.
Ligand-Based and Structure-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or property descriptors of a series of compounds with their biological activity. These models are pivotal in modern drug discovery for predicting the activity of novel molecules and for guiding the optimization of lead compounds. For this compound and its derivatives, QSAR approaches can be instrumental in elucidating the key molecular features that govern their inhibitory potency against biological targets such as Farnesyl-protein transferase (FPTase).
A ligand-based QSAR approach for this compound derivatives would involve the analysis of a dataset of analogues with experimentally determined inhibitory activities. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each analogue, a mathematical model can be developed to relate these descriptors to the observed biological activity, typically expressed as the half-maximal inhibitory concentration (IC50).
Structure-activity relationship (SAR) data for a series of N-substituted L-isoleucinamide derivatives provide a foundation for such a QSAR study. The inhibitory activities of these compounds against FPTase and Geranylgeranyl-protein transferase I (GGPTase-I) have been investigated, revealing key insights into the structural requirements for potent and selective inhibition.
Below is a data table of this compound and its analogues with their corresponding in vitro inhibitory activities against FPTase and GGPTase-I.
| Compound Name | R Group (Substitution on Amide Nitrogen) | FPTase IC50 (nM) | GGPTase-I IC50 (nM) |
|---|---|---|---|
| This compound | Cyclohexyl | 35 | >100,000 |
| N-Cyclopentyl L-isoleucinamide | Cyclopentyl | 40 | >100,000 |
| N-Cycloheptyl L-isoleucinamide | Cycloheptyl | 80 | >100,000 |
| N-(4-Methylcyclohexyl) L-isoleucinamide | 4-Methylcyclohexyl | 20 | >100,000 |
| N-(trans-4-Hydroxycyclohexyl) L-isoleucinamide | trans-4-Hydroxycyclohexyl | 30 | >100,000 |
| N-(4-Ketocyclohexyl) L-isoleucinamide | 4-Ketocyclohexyl | 50 | >100,000 |
| N-Phenyl L-isoleucinamide | Phenyl | >100,000 | >100,000 |
A structure-based QSAR approach would supplement these findings by incorporating information from the 3D structure of the target protein, FPTase. By docking the this compound analogues into the FPTase active site, one could derive descriptors based on the protein-ligand interactions, such as binding energies and specific hydrogen bonds or hydrophobic contacts. These interaction-based descriptors can lead to more predictive QSAR models.
Virtual Screening and Computational Library Design
Ligand-based virtual screening (LBVS) leverages the knowledge of known active compounds to identify new potential inhibitors from large chemical databases. nih.govresearchgate.net For this compound and its active analogues, several LBVS methods could be employed.
One prominent technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. Based on the structures of potent FPTase inhibitors like this compound and N-(4-Methylcyclohexyl) L-isoleucinamide, a pharmacophore model can be generated. This model would likely include a hydrophobic feature corresponding to the cyclohexyl ring, another hydrophobic feature for the isoleucine side chain, and hydrogen bond donor/acceptor features from the amide backbone. This pharmacophore model can then be used as a 3D query to screen databases for molecules that match these spatial and chemical requirements.
Another LBVS approach is 2D similarity searching, where molecules are represented by molecular fingerprints (binary strings encoding structural features). The fingerprint of a highly active compound like N-(4-Methylcyclohexyl) L-isoleucinamide can be used to search for molecules with similar fingerprints in a database, based on the principle that structurally similar molecules are likely to have similar biological activities.
Shape-based screening is a 3D similarity method that compares the 3D shape of a query molecule with those in a database. wikipedia.org Given the importance of the cycloalkyl group for the activity of this compound, this method could be particularly effective in identifying novel scaffolds that mimic its shape and volume.
Structure-based virtual screening (SBVS), particularly molecular docking, utilizes the 3D structure of the biological target to predict the binding mode and affinity of potential ligands. wikipedia.org The target for this compound has been identified as Farnesyl-protein transferase (FPTase). nih.gov The crystal structure of human FPTase is available in the Protein Data Bank, often in complex with various inhibitors.
The process of SBVS would involve computationally docking a library of compounds, including derivatives of this compound, into the active site of FPTase. Docking algorithms would explore various conformations and orientations of each ligand within the binding pocket and use a scoring function to estimate the binding affinity. Key interactions that would be analyzed include:
Hydrophobic Interactions: The cyclohexyl group and the isoleucine side chain of this compound would be expected to form hydrophobic interactions with non-polar residues in the FPTase active site.
Hydrogen Bonding: The amide backbone of the molecule can form crucial hydrogen bonds with residues in the active site, anchoring the ligand in place.
Coordination with Zinc: The FPTase active site contains a zinc ion that is essential for its catalytic activity. While this compound itself does not have a canonical zinc-binding group, some FPTase inhibitors do. Docking studies could explore if any part of the molecule interacts with this zinc ion, or if derivatives could be designed to do so.
The results of the docking simulations would rank the compounds based on their predicted binding affinity, allowing for the selection of a smaller subset of promising candidates for experimental testing.
The this compound scaffold serves as an excellent starting point for the design of a focused chemical library aimed at discovering more potent and selective FPTase inhibitors. The goal of a focused library is to explore the chemical space around a known active scaffold in a systematic manner. pnas.orgresearchgate.net
Based on the SAR data, a library could be designed by varying several key positions on the this compound scaffold:
Variation of the N-substituent: A variety of cyclic, acyclic, and substituted aliphatic groups could be introduced at the amide nitrogen to further probe the size and polarity constraints of this pocket in the FPTase active site.
Modification of the Isoleucine Side Chain: The isoleucine side chain could be replaced with other natural and unnatural amino acid side chains to explore the hydrophobic pocket that it occupies. For example, replacing it with valine, leucine (B10760876), or even more constrained cyclic amino acids could yield valuable SAR information.
Stereochemical Modifications: The stereochemistry of the isoleucine alpha-carbon is likely crucial for activity. A focused library could include the D-isoleucinamide enantiomer to confirm the stereochemical preference of the enzyme.
Introduction of Zinc-Binding Groups: To potentially enhance potency, a focused library could incorporate known zinc-binding moieties (e.g., hydroxamic acids, thiols) onto the scaffold, designed to interact with the catalytic zinc ion in the FPTase active site.
This focused library could then be synthesized and screened experimentally, or evaluated in silico using the QSAR models and docking protocols described above to prioritize the most promising candidates for synthesis.
Biochemical and Molecular Interaction Studies of N Cyclohexyl L Isoleucinamide
Enzyme Modulation and Mechanistic Inhibition/Activation Studies (In Vitro and Cell-Free Systems)
Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. wikipedia.org These investigations measure reaction rates under varying conditions to elucidate the enzyme's mechanism and how a molecule might modulate it. wikipedia.orglsuhsc.edu
Enzyme Kinetics and Determination of Inhibition Constants (Kᵢ)
The inhibitory constant (Kᵢ) is a critical measure of an inhibitor's potency. pharmacologycanada.org It represents the concentration of an inhibitor required to produce half-maximum inhibition and is an intrinsic measure of the affinity of the inhibitor for the enzyme. pharmacologycanada.orgebmconsult.com A lower Kᵢ value signifies greater potency. ebmconsult.com The Kᵢ is derived from experimental data, often by measuring the initial reaction rates at various substrate and inhibitor concentrations, a process described by the Michaelis-Menten kinetics model. libretexts.org The relationship between Kᵢ and the IC₅₀ value (the concentration of an inhibitor that produces 50% inhibition) depends on the type of inhibition and the substrate concentration. ebmconsult.comuniroma1.it
Characterization of Binding Modalities (Competitive, Non-competitive, Uncompetitive)
The mechanism of enzyme inhibition can be categorized into several main types:
Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing with it. In this case, the inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). uniroma1.it
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor reduces Vₘₐₓ but does not change Kₘ. uniroma1.it
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition reduces both Vₘₐₓ and Kₘ. uniroma1.it
These modalities are typically distinguished by analyzing graphical representations of kinetic data, such as Lineweaver-Burk or Dixon plots. researchgate.net
Investigation of Enzyme Specificity and Substrate Promiscuity Modulations
Enzymes are often highly specific for their substrates. However, some compounds can modulate this specificity, either enhancing or decreasing the enzyme's ability to act on a range of substrates (promiscuity). nih.gov Investigating how a compound like N-Cyclohexyl L-isoleucinamide might alter an enzyme's interaction with its primary substrate versus other potential substrates is crucial for understanding its broader biological effects. nih.gov This can be achieved by testing the enzyme's activity against a panel of different substrates in the presence and absence of the compound.
Receptor Binding and Ligand-Target Interactions (In Vitro and Non-Human Cell Line Models)
Receptor binding assays are used to quantify the interaction between a ligand (the compound) and its receptor target. nih.govbmglabtech.com These studies are essential for determining a compound's affinity, selectivity, and mechanism of action at a receptor level. bmglabtech.com
Biophysical Characterization of Binding Affinity (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Modern biophysical techniques allow for the direct, real-time measurement of binding events without the need for radioactive labels. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govmpg.de By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. mpg.decureffi.org This provides a complete thermodynamic profile of the binding event. researchgate.net
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index on the surface of a sensor chip as a ligand in solution flows over and binds to an immobilized target. nih.govharvard.edu This method provides real-time data on the association (kₐ) and dissociation (k₋) rates of the interaction, from which the equilibrium dissociation constant (K₋) can be calculated. harvard.edumdpi.com
Radioligand Binding Assays for Receptor Occupancy and Selectivity Profiling
Radioligand binding assays are a highly sensitive and established method for characterizing receptor-ligand interactions. sygnaturediscovery.comgiffordbioscience.com These assays use a radioactively labeled ligand to quantify binding to a receptor, often in cell membrane preparations or tissue homogenates. giffordbioscience.comnih.gov
Saturation Binding Assays: These assays involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bₘₐₓ) and the radioligand's dissociation constant (K₋). giffordbioscience.comnih.gov
Competition Binding Assays: In these experiments, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled test compound (like this compound). The ability of the test compound to displace the radioligand from the receptor is measured. This allows for the calculation of the test compound's inhibitory constant (Kᵢ), which reflects its binding affinity for the receptor. nih.govnih.gov These assays are crucial for selectivity profiling, where the compound's affinity is tested against a panel of different receptors to determine its target specificity. nih.gov
Computational Docking and Molecular Dynamics Simulations of this compound-Receptor Complexes
Computational docking and molecular dynamics (MD) simulations are powerful in-silico tools used to predict the binding affinity and interaction patterns of a ligand with a target protein at the atomic level. acs.orgnih.govresearchgate.net For a hypothetical study of this compound, these methods would be employed to understand its potential binding to a specific receptor.
In a typical docking study, the three-dimensional structure of this compound would be virtually screened against a library of protein targets to identify potential binding partners. Once a target is identified, molecular docking algorithms would predict the most likely binding pose of the compound within the receptor's active site. semanticscholar.orgpensoft.net These predictions are scored based on factors like intermolecular energies, including electrostatic and van der Waals interactions. researchgate.net
Following docking, molecular dynamics simulations could be performed to analyze the stability of the predicted this compound-receptor complex over time. researchgate.netresearchgate.net These simulations model the movement of every atom in the system, providing insights into the conformational changes that may occur upon binding and the key amino acid residues involved in the interaction. researchgate.netup.ac.za For instance, simulations could reveal whether the cyclohexyl group fits into a hydrophobic pocket of the receptor and if the amide and isoleucine moieties form specific hydrogen bonds. nih.gov
Table 1: Hypothetical Docking and Molecular Dynamics Parameters for this compound
| Parameter | Description | Hypothetical Value/Observation |
| Target Receptor | A putative protein target for this compound. | e.g., A specific G-protein coupled receptor or enzyme. |
| Docking Score | Predicted binding affinity. | e.g., -8.5 kcal/mol. |
| Key Interacting Residues | Amino acids in the receptor's binding site forming significant interactions. | e.g., Hydrogen bonds with Ser123, hydrophobic interactions with Phe254, Val258. |
| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions during MD simulation, indicating stability. | e.g., A low RMSD value (< 2 Å) would suggest a stable binding pose. |
| Binding Free Energy | Calculated energy of binding from MD simulations (e.g., using MM/PBSA). | e.g., -45 kcal/mol. |
Cellular Pathway Modulation and Phenotypic Responses in Model Systems (Non-Human Cellular Contexts)
The introduction of a bioactive compound like this compound into a cellular system can trigger a cascade of events, altering normal cellular pathways and leading to observable phenotypic changes.
Investigation of Intracellular Signaling Cascades (e.g., Kinase Activation, Second Messenger Production)
Amino acids and their derivatives are known to act as signaling molecules. nih.gov For example, branched-chain amino acids such as leucine (B10760876) and isoleucine can modulate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. frontiersin.orgdiabetesjournals.org A hypothetical study on this compound would investigate its impact on such pathways. This would typically involve treating a specific cell line with the compound and then measuring the activity of key signaling proteins, such as kinases, through techniques like Western blotting using phospho-specific antibodies. The production of second messengers, like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), could also be quantified to understand the upstream signaling events.
Gene Expression and Proteomics Profiling in Response to Compound Exposure in Cell Lines
To gain a comprehensive understanding of the cellular response to this compound, global changes in gene and protein expression would be analyzed. sartorius.com Gene expression profiling, often performed using DNA microarrays or RNA-sequencing, can reveal which genes are up- or down-regulated following compound treatment. physiology.orgresearchgate.net For example, treatment with an amino acid analog might alter the expression of genes involved in amino acid transport or metabolism. jneurosci.org
Proteomics studies, using techniques like mass spectrometry, would complement the gene expression data by identifying changes at the protein level. acs.org This can reveal post-translational modifications or changes in protein abundance that are not apparent from gene expression data alone.
Table 2: Hypothetical Gene Expression and Proteomics Findings for this compound
| Analysis Type | Technique | Hypothetical Finding |
| Gene Expression | RNA-Sequencing | Upregulation of genes involved in stress response pathways; Downregulation of genes related to cell cycle progression. |
| Proteomics | Mass Spectrometry | Increased phosphorylation of a specific kinase; Altered abundance of proteins involved in apoptosis. |
High-Content Imaging and Phenotypic Screening in Cellular Models
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in cells. nih.govpepdd.com In a hypothetical HCS campaign for this compound, various fluorescent dyes would be used to label different subcellular compartments (e.g., nucleus, mitochondria) and to report on cellular health (e.g., viability, apoptosis). nih.gov
By treating cells with the compound and imaging them, researchers could identify changes in cell morphology, protein localization, or the intensity of fluorescent signals, providing a rich dataset of the compound's effects. pepdd.com This approach is particularly useful for screening large libraries of compounds to identify those with a desired biological activity. nih.gov
Protein-Ligand Interaction Beyond Enzymes and Receptors
While enzymes and receptors are common drug targets, small molecules can also interact with a wide range of other proteins, influencing their function.
Identification of Novel Protein Targets via Affinity Chromatography or Proteomics Approaches
To identify the direct binding partners of this compound within a cell, affinity chromatography is a powerful technique. sartorius.combio-rad.comwikipedia.org This would involve immobilizing the compound onto a solid support, such as chromatography beads. A cell lysate is then passed over these beads, and proteins that specifically bind to this compound are captured. acs.orgnih.gov These captured proteins can then be eluted and identified by mass spectrometry.
Alternative "label-free" methods, such as Drug Affinity Responsive Target Stability (DARTS), could also be employed. acs.org This technique relies on the principle that a protein becomes more resistant to proteolysis when it is bound to a small molecule ligand. By treating cell lysates with a protease in the presence or absence of this compound, researchers can identify proteins that are protected from degradation, thus revealing them as potential targets. acs.org
Investigation of Allosteric Modulation Mechanisms on Protein Function
Allosteric modulation refers to the regulation of a protein's activity by a molecule binding to a site other than the protein's active site (the orthosteric site). This binding event induces a conformational change in the protein, which in turn alters its functional properties. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity but blocking other modulators).
For a compound like this compound, an investigation into its allosteric modulation mechanisms would typically involve:
Identification of Protein Targets: High-throughput screening methods would be employed to identify proteins to which this compound binds.
Binding Site Characterization: Techniques such as X-ray crystallography or cryo-electron microscopy would be used to determine the precise binding location on the target protein, confirming it is an allosteric site.
Functional Assays: A series of in vitro and in cell-based assays would be conducted to measure the functional output of the target protein in the presence of the compound. This would reveal whether the compound acts as a positive or negative modulator.
Kinetic Studies: Enzyme kinetics or receptor binding assays would be performed to understand how the compound affects the protein's affinity for its substrate or ligand and its catalytic efficiency.
Without specific studies on this compound, it is not possible to provide data on its allosteric mechanisms. The presence of a cyclohexyl group suggests potential for hydrophobic interactions within a protein's allosteric pocket, while the L-isoleucinamide portion could form specific hydrogen bonds. ontosight.aipharmablock.com
Methodological Advancements and Applications of N Cyclohexyl L Isoleucinamide As a Research Probe
N-Cyclohexyl L-isoleucinamide as a Chemical Probe for Biological Processes
Integration into Click Chemistry Strategies for In Situ Labeling
The utility of this compound as a research probe is significantly enhanced by its potential integration into click chemistry strategies for the targeted labeling of biomolecules in situ. Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, and can be performed in complex biological environments with minimal side reactions. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. sigmaaldrich.com
To employ this compound in such a strategy, the compound must first be derivatized to include a bio-orthogonal functional group, such as a terminal alkyne or an azide (B81097). This modification transforms the compound into a versatile chemical probe. For instance, an alkyne group could be chemically introduced onto the cyclohexyl ring. This functionalized this compound probe can then be introduced to a biological system, where it binds to its specific molecular target. Subsequently, a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) bearing the complementary azide group is added. The click reaction is then initiated, often with a copper catalyst, leading to the covalent and site-specific labeling of the target molecule. sigmaaldrich.comnih.gov This approach allows for the visualization, isolation, and identification of the probe's binding partners within a cellular context.
The modular nature of this technique is a key advantage. nih.gov Researchers can synthesize a single functionalized this compound probe and then "click" it to a wide array of reporter tags, each designed for a different downstream application, from fluorescence microscopy to affinity purification-mass spectrometry.
Table 1: Conceptual Framework for In Situ Labeling Using a Functionalized this compound Probe
| Component | Role in In Situ Labeling | Example Moiety |
|---|---|---|
| Research Probe | The core ligand designed to bind a specific biological target. | This compound |
| Bio-orthogonal Handle | A chemically inert functional group added to the probe. | Terminal Alkyne or Azide |
| Reporter Molecule | A molecule with a complementary handle that enables detection or purification. | Azide-Fluorophore or Alkyne-Biotin |
| Catalyst System | Facilitates the covalent "click" reaction between the probe and reporter. | Copper(II) Sulfate / Sodium Ascorbate |
Role in Delineating Mechanistic Biology and Molecular Pathophysiology
This compound and its parent structures serve as valuable tools for dissecting complex biological processes and understanding the molecular underpinnings of disease.
Elucidating Specific Molecular Mechanisms of Action
While this compound itself is a fragment, it is a key component of larger, biologically active peptides, such as synthetic analogues of the marine natural product dolastatin 10. google.comgoogle.com These complex peptides are known to exhibit potent biological effects, including the inhibition of tubulin polymerization. google.comgoogle.com The mechanism involves binding to the vinca (B1221190) domain of tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mapping Structure-Function Relationships of Biological Macromolecules through Ligand-Directed Studies
The specific and high-affinity binding of a ligand to its macromolecular target can be exploited to map the target's structure-function relationships. This compound, as a defined chemical entity, can be systematically modified to probe the topology of its binding site on a target protein. This process, known as structure-activity relationship (SAR) analysis, is fundamental to medicinal chemistry and chemical biology. researchgate.net
For example, researchers can synthesize a library of analogues where the cyclohexyl ring is replaced with other cyclic or acyclic structures, or the L-isoleucine is substituted with other natural or non-natural amino acids. By measuring the binding affinity or functional impact of each analogue, a detailed map of the binding pocket's requirements can be constructed. This approach reveals which interactions (e.g., hydrophobic, hydrogen bonding) are critical for recognition and function. Such studies are often complemented by computational methods like molecular docking, which can predict the binding poses of different ligands and guide the design of more potent and specific probes. acs.org
Table 2: Hypothetical Structure-Function Analysis of this compound Analogues
| Modification Site | Example Modification | Potential Impact on Target Interaction |
|---|---|---|
| Cyclohexyl Ring | Replace with Cyclopentyl | Probes the size constraints of the hydrophobic pocket. |
| Cyclohexyl Ring | Add a hydroxyl group | Introduces hydrogen bonding potential; tests for nearby polar residues. |
| Isoleucine Side Chain | Replace with Valine | Reduces steric bulk to assess pocket tolerance. |
| Amide N-H | Replace with N-Methyl | Removes a hydrogen bond donor site to test its importance in binding. |
Using this compound as a Tool to Perturb and Understand Biological Systems
Introducing a bioactive small molecule into a biological system is a powerful method for perturbing its function in a controlled manner, thereby revealing the role of the molecular target in a broader physiological or pathophysiological context. Derivatives and parent compounds of this compound have been investigated as agents that perturb complex systems.
For instance, peptides incorporating an N-methyl-L-isoleucinamide moiety have been designated for investigation as a treatment for C3 glomerulopathy, a rare kidney disease driven by overactivation of the complement system. hrsa.gov By inhibiting a key component of this pathway, such a compound can normalize its activity. Using this molecule as a research tool allows scientists to dissect the consequences of specific pathway inhibition, providing a clearer understanding of the disease's pathophysiology and validating a particular protein as a therapeutic target. Similarly, the use of dolastatin analogues containing this isoleucinamide fragment to inhibit tubulin polymerization perturbs the cytoskeleton, allowing for detailed studies into the cellular processes that depend on microtubule integrity, such as cell division, intracellular transport, and cell migration. google.com
Future Research Directions and Unexplored Avenues for N Cyclohexyl L Isoleucinamide
Emerging Synthetic Technologies for Diversification and Library Generation
The structural framework of N-Cyclohexyl L-isoleucinamide provides a versatile scaffold for the generation of a diverse chemical library. By creating analogues, researchers can systematically explore the structure-activity relationship (SAR), leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Several emerging synthetic technologies are poised to accelerate this process.
Late-Stage Functionalization (LSF) offers a powerful strategy to modify complex molecules like this compound in the final steps of a synthetic sequence. wikipedia.orgnih.govresearchgate.net This approach avoids the need for de novo synthesis of each analogue, thereby saving considerable time and resources. wikipedia.org For instance, C-H activation methods could be employed to introduce new functional groups on the cyclohexyl ring or the isoleucine side chain, providing rapid access to a wide array of derivatives. wikipedia.orgresearchgate.net
DNA-Encoded Libraries (DELs) represent a paradigm shift in the synthesis and screening of large collections of compounds. rsc.orgacs.orgrsc.orgnih.gov By attaching a unique DNA barcode to each molecule, millions of compounds can be synthesized and screened simultaneously. nih.govnih.gov The amide bond in this compound is amenable to the synthetic methods used in DELs, allowing for the creation of vast libraries where either the cyclohexyl moiety or the L-isoleucine component is varied. rsc.orgacs.orgrsc.org Micelle-forming surfactants can be employed to enhance the efficiency of on-DNA amide couplings, ensuring the high fidelity of the resulting library. rsc.orgconsensus.app
Flow Chemistry provides a means for the safe, efficient, and scalable synthesis of chiral amides. rsc.orgnih.govnih.govrsc.org This technology can be particularly advantageous for optimizing the coupling of L-isoleucine with various cyclohexylamine (B46788) derivatives, ensuring high stereochemical purity and enabling rapid production of analogues for further testing. rsc.orgrsc.orgwhiterose.ac.uk The use of immobilized enzymes within a flow system can further enhance the enantioselectivity and sustainability of the synthetic process. rsc.org
High-Throughput Synthesis of Peptide Mimetics and combinatorial chemistry approaches can also be adapted to generate libraries based on the this compound scaffold. nih.govingentaconnect.comnih.govrsc.org These techniques allow for the systematic variation of substituents to probe the chemical space around the parent molecule, facilitating the identification of compounds with improved biological activity. ingentaconnect.comrsc.orgamericanpeptidesociety.org
| Synthetic Technology | Application to this compound | Potential Advantages |
| Late-Stage Functionalization (LSF) | Modification of the cyclohexyl or isoleucine moieties. | Rapid generation of analogues from a common intermediate. wikipedia.orgresearchgate.net |
| DNA-Encoded Libraries (DELs) | Creation of vast libraries with variations in the amine or acid components. | Massively parallel synthesis and screening. rsc.orgnih.gov |
| Flow Chemistry | Scalable and controlled synthesis of chiral amide analogues. | Improved safety, efficiency, and stereocontrol. rsc.orgnih.gov |
| High-Throughput Synthesis | Systematic generation of focused libraries for SAR studies. | Accelerated optimization of lead compounds. nih.govnih.gov |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry and artificial intelligence are revolutionizing drug discovery by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics.
De Novo Drug Design algorithms, particularly those leveraging generative artificial intelligence (AI) and deep learning, can generate novel molecular structures based on the this compound scaffold. nih.govresearchgate.netfrontiersin.orgethz.ch These methods can explore a vast chemical space to propose new molecules with potentially improved binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govfrontiersin.org By starting with the known structure, these algorithms can perform "scaffold hopping" to identify entirely new chemotypes with similar desired activities. ethz.ch
Quantum Mechanics (QM) methods offer a high level of accuracy in describing the electronic structure of molecules and their interactions. mdpi.comnih.govnih.govrowansci.comprofacgen.com QM calculations can be used to accurately model the binding of this compound to its biological target, providing insights into the key interactions that drive its activity. mdpi.comnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be particularly useful for studying the compound within the complex environment of a protein binding site. mdpi.comprofacgen.com
Molecular Dynamics (MD) Simulations allow for the study of the dynamic behavior of the this compound-target complex over time. This can reveal important information about the stability of the binding mode, the role of solvent molecules, and potential allosteric effects.
Predictive Modeling using machine learning algorithms can be trained on data from synthesized analogues to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
| Computational Approach | Application to this compound | Potential Insights |
| De Novo Drug Design | Generation of novel analogues and scaffold hopping. | Discovery of new chemotypes with improved properties. nih.govethz.ch |
| Quantum Mechanics (QM) | Accurate modeling of binding interactions. | Detailed understanding of the electronic basis of activity. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Studying the dynamic stability of the compound-target complex. | Elucidation of binding kinetics and allosteric effects. |
| Predictive Modeling (QSAR) | Predicting the activity of virtual compounds. | Prioritization of synthetic efforts. nih.gov |
Discovery of Novel Biochemical Targets and Interaction Networks
A critical step in understanding the therapeutic potential of this compound is the identification of its molecular targets and the cellular pathways it modulates.
Chemoproteomics is a powerful technology for the unbiased identification of protein targets of small molecules. nih.govnih.govworldpreclinicalcongress.comresearchgate.net By creating a chemical probe based on the this compound structure, researchers can perform affinity-based protein profiling to capture and identify its binding partners from cell lysates or tissues. nih.govnih.gov This approach can reveal both primary targets and potential off-targets, providing a comprehensive view of the compound's selectivity. worldpreclinicalcongress.com Capture Compound Mass Spectrometry (CCMS) is another advanced chemoproteomic technique that can identify protein targets even for weak binding interactions. criver.com
Phenotypic Screening followed by target deconvolution is another valuable approach. If this compound elicits a desirable phenotypic response in a cell-based assay, various techniques can be employed to identify the underlying target responsible for this effect.
Genetic Approaches , such as CRISPR-based screening, can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its potential targets or pathways.
Mapping Protein-Protein Interaction Networks can provide further context for the identified targets. Understanding how the targets of this compound fit into the broader cellular network can help to elucidate its mechanism of action and predict potential downstream effects.
| Target Discovery Method | Application to this compound | Expected Outcome |
| Chemoproteomics | Unbiased identification of protein binding partners. | A list of direct molecular targets and off-targets. nih.govworldpreclinicalcongress.com |
| Phenotypic Screening | Identification of cellular effects. | Clues to the biological pathways modulated by the compound. |
| Genetic Approaches | Identification of genes influencing compound activity. | Validation of potential targets and pathways. |
| Network Biology | Placing targets within the context of cellular networks. | Understanding the systems-level impact of the compound. |
Integration into Multi-Omics Research Methodologies for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target-based approaches and embrace a systems-level perspective through multi-omics data integration. frontlinegenomics.comnih.govuv.esquantori.compythiabio.combiostrand.aisustainability-directory.comnih.govresearchgate.netnih.gov
Metabolomics can reveal changes in the cellular metabolome upon treatment with this compound. nih.govarome-science.comnih.govdrugtargetreview.comcreative-proteomics.com This can provide insights into the metabolic pathways that are perturbed by the compound and can help to identify biomarkers of its activity. arome-science.comdrugtargetreview.comcreative-proteomics.com
By combining data from transcriptomics, proteomics, and metabolomics , researchers can construct a comprehensive picture of the cellular response to this compound. nih.gov This integrated approach can uncover complex regulatory networks and feedback loops that would be missed by studying each omics layer in isolation. quantori.compythiabio.com
The primary challenges in multi-omics research include the high dimensionality of the data and the need for sophisticated computational methods for data integration and interpretation. nih.govuv.esbiostrand.aisustainability-directory.comnih.gov Machine learning and other advanced analytical techniques are crucial for extracting meaningful biological insights from these large and complex datasets. frontlinegenomics.comnih.gov
| Omics Technology | Application to this compound | Potential Findings |
| Metabolomics | Profiling of cellular metabolite changes. | Identification of perturbed metabolic pathways and biomarkers. nih.govnih.gov |
| Transcriptomics | Analysis of gene expression changes. | Understanding of the transcriptional response to the compound. |
| Proteomics | Profiling of protein abundance and modifications. | Identification of changes in protein expression and signaling pathways. |
| Multi-Omics Integration | Combined analysis of data from multiple omics layers. | A systems-level understanding of the compound's mechanism of action. quantori.comnih.gov |
Addressing Unresolved Research Questions and Identified Knowledge Gaps in the Field
The future research on this compound should be guided by a set of fundamental questions aimed at filling the existing knowledge gaps.
Key Research Questions:
Synthesis and Diversification: What is the most efficient and scalable synthetic route to this compound and its analogues? Which structural modifications lead to the greatest improvements in potency and selectivity?
Mechanism of Action: What are the primary molecular targets of this compound? How does it modulate the activity of these targets?
Biological Activity: What are the full range of cellular and physiological effects of this compound? What is its therapeutic potential in various disease models?
Systems-Level Effects: How does this compound impact global cellular networks, including the transcriptome, proteome, and metabolome?
Pharmacokinetics and Safety: What are the pharmacokinetic properties of this compound? What is its preliminary safety profile?
By systematically addressing these questions through the application of the advanced technologies and methodologies outlined above, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cyclohexyl L-isoleucinamide, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves coupling L-isoleucine with cyclohexylamine derivatives via carbodiimide-mediated amidation or palladium-catalyzed protocols. Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (optimized between 25–60°C), and stoichiometric ratios of reactants. Impurities from incomplete cyclization or racemization can be minimized using chiral HPLC validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation combines H/C NMR for cyclohexyl proton environments (δ 1.2–1.8 ppm) and amide carbonyl signals (δ 170–175 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 256.3). X-ray crystallography is recommended for resolving stereochemical ambiguities in the L-isoleucine moiety .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and isocratic elution (acetonitrile/water, 60:40 v/v) achieves baseline separation. For trace analysis, LC-MS/MS with MRM transitions (m/z 256 → 138) improves sensitivity. Calibration curves require purity-validated standards (≥98% by NMR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, serum concentrations). Standardize protocols using in vitro models (e.g., HEK293 or HepG2 cells) with controlled incubation times (24–48 hr) and parallel negative controls. Cross-validate results with orthogonal assays (e.g., SPR binding vs. fluorescence polarization) .
Q. What mechanistic insights explain the compound’s role in modulating protein-ligand interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the amide group and conserved residues (e.g., Asp189 in trypsin-like proteases). Competitive inhibition assays (IC determination) and SPR analysis quantify binding kinetics (k/k) to validate computational predictions .
Q. How does this compound influence polymer thermal stability, and how is this evaluated?
- Methodological Answer : Incorporation into copolymers (e.g., PMMA hybrids) enhances glass transition temperatures () by 15–20°C, measured via differential scanning calorimetry (DSC). Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition onset temperatures (300–350°C). Optimize monomer ratios (10–20 mol%) to balance rigidity and processability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact. Emergency procedures include rinsing eyes with water (15 min) and skin with soap/water. Store at –20°C under argon to prevent hydrolysis. Degradation products (e.g., cyclohexylamine) require separate hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
